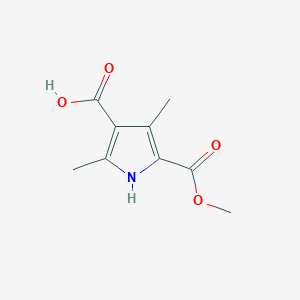
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid
Übersicht
Beschreibung
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid, also known as 4-TMB, is an organic compound belonging to the class of carboxylic acids. It is a versatile synthetic intermediate with a wide range of applications in organic synthesis, particularly in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been studied for its potential use as an anti-inflammatory, anti-oxidant, and anti-microbial agent.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid and its derivatives show promise as effective corrosion inhibitors. For instance, certain benzimidazole derivatives based on 8-hydroxyquinoline, structurally related to 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid, have demonstrated significant anticorrosive activity, particularly in protecting steel against corrosion in acidic environments (Rbaa et al., 2020).
Fluorescence Probing and Reactive Oxygen Species Detection
Compounds structurally similar to 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid have been used in the development of novel fluorescence probes. These probes are capable of selectively detecting highly reactive oxygen species, which are crucial in various biological and chemical applications (Setsukinai et al., 2003).
Photophysical Studies in Luminescent Lanthanide Complexes
Derivatives of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid have been explored in the context of luminescent lanthanide complexes. These studies focus on the energy-transfer pathways in such complexes, contributing to the understanding of their potential applications in lighting and display technologies (Kim et al., 2006).
Synthesis of Novel Compounds and Chemical Intermediates
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid serves as a basis for synthesizing a variety of chemical intermediates. These intermediates are fundamental in developing new compounds with potential applications in various fields, such as pharmaceuticals, fragrances, and materials science (Chen & Ren, 2014).
Photoelectrochemical Applications
Its derivatives have also been used in photoelectrochemical cells, specifically in dye-sensitized solar cells. By modifying electron-acceptors in these derivatives, researchers can influence the energy level, energy gap, and overall performance of the solar cells (Yang et al., 2016).
Eigenschaften
IUPAC Name |
4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-10(2,11(12,13)14)8-5-3-7(4-6-8)9(15)16/h3-6H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQDGCDRCFTWBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid | |
CAS RN |
1147531-71-2 | |
| Record name | 4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide](/img/structure/B1433010.png)
![4,4-Difluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B1433011.png)

![methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1433013.png)
![3-Methyl-3-[2-(methylamino)ethyl]urea hydrochloride](/img/structure/B1433015.png)



![3-Oxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B1433021.png)
![3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-ylmethanamine hydrochloride](/img/structure/B1433022.png)
